(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
Overview
Description
(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is a chiral compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. The compound consists of a pyrrolidine ring substituted with a Boc-protected amine group, a methylaminomethyl group, and two fluorine atoms at the 4-position. The presence of the Boc (tert-butoxycarbonyl) group provides protection to the amine functionality, making it easier to handle and manipulate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the Boc-protected amine group and the methylaminomethyl group. The fluorine atoms are then introduced at the 4-position through a fluorination reaction.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted to form the pyrrolidine ring.
Boc Protection: The amine group is protected using Boc anhydride in the presence of a base such as triethylamine.
Methylaminomethyl Group Introduction: The methylaminomethyl group can be introduced through a reductive amination reaction, where a suitable aldehyde is reacted with methylamine in the presence of a reducing agent.
Fluorination: The fluorine atoms are introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LAH, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted pyrrolidines
Scientific Research Applications
(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It can also interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
- (S)-1-Boc-2-(methylaminomethyl)-4-fluoropyrrolidine
- (S)-1-Boc-2-(methylaminomethyl)-4,4-dichloropyrrolidine
Uniqueness
(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine stands out due to the presence of two fluorine atoms at the 4-position, which imparts unique electronic and steric properties. These properties enhance its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl (2S)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLHTVXAQWRDGH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CNC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114388 | |
Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407997-82-3 | |
Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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